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Introduction
CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a

zwitterionic detergent highly effective for the gentle solubilization of proteins from mammalian

cells, particularly for applications requiring the preservation of protein structure and function. Its

unique properties make it an ideal choice for the extraction of membrane proteins and protein

complexes for downstream applications such as immunoprecipitation, enzyme assays, and

Western blotting. Compared to its counterpart, CHAPS, CHAPSO exhibits higher solubility due

to its more polar head group, which can be advantageous for achieving efficient lysis at lower

concentrations.[1] This document provides detailed protocols for utilizing CHAPSO for the lysis

of mammalian cells, along with data presentation and visualizations to guide researchers in

their experimental design.

Data Presentation
Detergent Performance Comparison
The choice of detergent is critical for maximizing protein yield while preserving functionality.

The following table provides an illustrative comparison of CHAPSO with other commonly used

detergents for the extraction of a membrane protein, such as the Epidermal Growth Factor

Receptor (EGFR), from a mammalian cell line. While CHAPSO may offer a slightly lower total

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1662381?utm_src=pdf-interest
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.researchgate.net/figure/Western-blot-analysis-of-proteins-related-to-the-EGFR-signal-pathway-including-EGFR_fig4_340494309
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protein yield compared to harsher detergents like SDS, it excels in maintaining the native

conformation of the target protein, resulting in higher purity and biological activity.
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Detergent Type
Typical
Concentrati
on

Total
Protein
Yield
(mg/mL)
(Illustrative)

Target
Protein
Purity (%)
(Illustrative)

Key
Characteris
tics

CHAPSO Zwitterionic
0.5 - 2.0%

(w/v)
1.7 88

Mild, non-

denaturing,

high

solubility,

preserves

protein-

protein

interactions.

CHAPS Zwitterionic
0.5 - 2.0%

(w/v)
1.5 85

Mild, non-

denaturing,

preserves

protein-

protein

interactions.

[2]

Triton X-100 Non-ionic
0.5 - 2.0%

(v/v)
2.2 75

Mild, non-

denaturing,

can interfere

with some

downstream

applications.

[3][4]

RIPA Buffer Mixed 1X 3.0 65

Denaturing

for many

protein

complexes,

high

background

in some

assays.[5]
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SDS Anionic
0.1 - 1.0%

(w/v)
4.0

50

(denatured)

Strongly

denaturing,

suitable for

SDS-PAGE

but not for

functional

assays.[6]

Recommended CHAPSO Concentrations for Various
Mammalian Cell Lines
The optimal concentration of CHAPSO should be empirically determined for each cell line and

application. However, the following table provides general starting concentration ranges for

commonly used mammalian cell lines.
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Cell Line Description
Recommended
Starting CHAPSO
Concentration (w/v)

Notes

HEK293
Human Embryonic

Kidney
0.5 - 1.5%

Optimization is

recommended based

on the specific protein

of interest.

HeLa
Human Cervical

Cancer
0.75 - 2.0%

Higher concentrations

may be needed for

efficient lysis.[7][8]

A549
Human Lung

Carcinoma
0.5 - 1.5%

A gentle lysis is often

preferred to maintain

signaling complexes.

[9]

SH-SY5Y
Human

Neuroblastoma
1.0 - 2.0%

A 2% CHAPS

concentration has

been found to be

optimal in some

proteomics studies.

CHO
Chinese Hamster

Ovary
0.5 - 1.0%

Generally sensitive to

harsh lysis conditions.

Experimental Protocols
Protocol 1: CHAPSO Lysis of Adherent Mammalian Cells
for Western Blotting
This protocol is designed for the extraction of total cellular proteins from adherent mammalian

cells for subsequent analysis by Western blotting.

Materials:

Cultured adherent mammalian cells (e.g., in a 10 cm dish)
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Ice-cold Phosphate-Buffered Saline (PBS)

CHAPSO Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails (added fresh to the lysis buffer)

Cell scraper

Microcentrifuge tubes, pre-chilled

Refrigerated microcentrifuge

CHAPSO Lysis Buffer Recipe (1X):

Component Final Concentration For 50 mL

Tris-HCl, pH 7.4 50 mM 2.5 mL of 1 M stock

NaCl 150 mM 1.5 mL of 5 M stock

EDTA 1 mM 100 µL of 0.5 M stock

CHAPSO 1% (w/v) 0.5 g

Nuclease-free water to 50 mL

Procedure:

Place the cell culture dish on ice and aspirate the culture medium.

Wash the cells twice with ice-cold PBS, aspirating the PBS after each wash.[10]

Add 1 mL of ice-cold CHAPSO Lysis Buffer (supplemented with fresh protease and

phosphatase inhibitors) to the dish.[11]

Using a cell scraper, gently scrape the cells into the lysis buffer.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes, to ensure

complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-

chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a compatible protein assay (e.g.,

BCA assay with appropriate controls).

The protein lysate is now ready for downstream applications like Western blotting or can be

stored at -80°C for future use.

Protocol 2: CHAPSO Lysis for Co-Immunoprecipitation
(Co-IP)
This protocol is optimized to maintain protein-protein interactions for Co-IP experiments.

Materials:

Cultured mammalian cells (adherent or suspension)

Ice-cold PBS

Co-IP Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails (added fresh)

Cell scraper (for adherent cells)

Microcentrifuge tubes, pre-chilled

Refrigerated microcentrifuge

End-over-end rotator

Co-IP Lysis Buffer Recipe (1X):
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Component Final Concentration For 50 mL

HEPES, pH 7.5 50 mM 2.5 mL of 1 M stock

NaCl 150 mM 1.5 mL of 5 M stock

EDTA 1 mM 100 µL of 0.5 M stock

CHAPSO 0.5% (w/v) 0.25 g

Glycerol 10% (v/v) 5 mL

Nuclease-free water to 50 mL

Procedure:

Harvest cells and wash twice with ice-cold PBS. For adherent cells, scrape them into PBS.

For suspension cells, pellet by centrifugation.

Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer with freshly

added inhibitors (e.g., 1 mL for a 10 cm dish).

Incubate on an end-over-end rotator for 30-60 minutes at 4°C.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet and any lipid

layer.

Proceed with the pre-clearing and immunoprecipitation steps of your Co-IP protocol.

Protein Quantification using BCA Assay with CHAPSO
Lysates
CHAPSO, like other detergents, can interfere with colorimetric protein assays. The

Bicinchoninic Acid (BCA) assay is generally more compatible with detergents than Bradford-

based assays.[12]

Key Considerations:
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Standard Curve: It is crucial to prepare your protein standards (e.g., BSA) in the same

CHAPSO Lysis Buffer as your samples. This will account for the background absorbance

from the detergent.[13]

Dilution: If the CHAPSO concentration is high (>5%), diluting the lysate in a compatible

buffer (e.g., PBS) may be necessary to bring the detergent concentration within the

compatible range of the BCA assay.[13]

Precipitation: For highly interfering substances, protein precipitation using trichloroacetic acid

(TCA) can be performed to remove the interfering components before the assay.[14]

Visualizations
Experimental Workflow for Cell Lysis and Western
Blotting
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Cell Culture & Treatment

Cell Lysis with CHAPSO

Downstream Analysis
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Add CHAPSO Lysis Buffer

Incubate on ice

Centrifuge to pellet debris

Collect Supernatant (Lysate)

Protein Quantification (BCA)

SDS-PAGE

Western Blot Transfer

Antibody Incubation & Detection

Click to download full resolution via product page

Caption: Workflow for protein extraction using CHAPSO and subsequent Western blot analysis.
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EGFR Signaling Pathway Analysis using CHAPSO
Lysates
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Caption: Simplified EGFR signaling pathway, often studied using Western blotting of CHAPSO
lysates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662381#chapso-detergent-cell-lysis-protocol-for-
mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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